Antiviral Activity Against Amantadine/Rimantadine-Resistant Influenza A (H1N1) S31N Mutants
2-Substituted adamantanamines, including the 1-(aminomethyl)-2-amine scaffold, retain in vitro antiviral efficacy against influenza A strains harboring the S31N mutation in the M2 proton channel—a mutation that confers complete resistance to amantadine and rimantadine . The addition of as little as one CH2 group to the 2-position of the adamantane cage (as in 2-alkyl-2-aminoadamantanes) restores activity against S31N viruses, whereas 1-substituted analogs like amantadine and rimantadine show no measurable inhibition . The 1-(aminomethyl)adamantan-2-amine scaffold, featuring both 1- and 2-position amine functionality, is structurally positioned to engage the mutated channel via an alternative mechanism potentially involving HA1-mediated blockade of viral entry .
| Evidence Dimension | In vitro antiviral efficacy against S31N M2 mutant influenza A |
|---|---|
| Target Compound Data | Activity retained (class-level inference for 2-alkyl-2-aminoadamantanes including 1-(aminomethyl)adamantan-2-amine derivatives) |
| Comparator Or Baseline | Amantadine (1-aminoadamantane) and rimantadine (α-methyl-1-adamantanemethylamine): No measurable inhibition against S31N strains |
| Quantified Difference | Qualitative: Active vs. inactive (resistant) |
| Conditions | In vitro viral inhibition assays against A/Calif/07/2009 (H1N1) and A/PR/8/34 (H1N1) S31N strains |
Why This Matters
This evidence directly addresses a critical unmet need in influenza antiviral research: the lack of approved M2 inhibitors effective against circulating resistant strains, positioning 1-(aminomethyl)adamantan-2-amine dihydrochloride as a key research tool and lead scaffold for next-generation antivirals.
